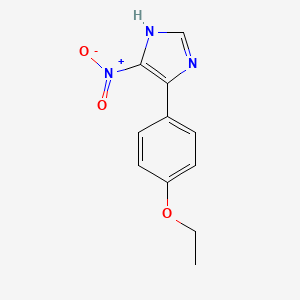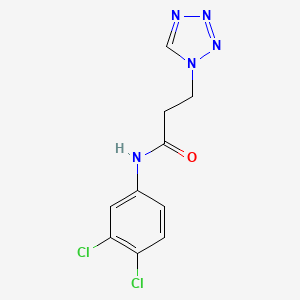
4-(4-ethoxyphenyl)-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the imidazole family and has been found to exhibit various biological activities that make it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole in lab experiments is its potent biological activity. This compound exhibits potent anti-cancer, antibacterial, and antifungal activity, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole. One of the most promising directions is the development of this compound as a novel anti-cancer drug. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, making it a promising candidate for drug development. Another future direction is the investigation of the potential applications of this compound in the treatment of bacterial and fungal infections. Studies have shown that this compound exhibits potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. Overall, the future directions for research on this compound are diverse and promising, and further studies are needed to fully understand the potential applications of this compound in medicine.
Métodos De Síntesis
The synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole involves the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate to form ethyl 4-nitrophenylacrylate. The resulting compound is then reacted with ammonium acetate and potassium carbonate to form this compound. This synthesis method has been reported in various research studies and has been found to be efficient in producing high yields of the compound.
Aplicaciones Científicas De Investigación
The scientific research applications of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole are diverse and promising. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Apart from cancer research, this compound has also been investigated for its potential applications in the treatment of bacterial and fungal infections. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-5-nitro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)10-11(14(15)16)13-7-12-10/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZWQJYPVMMEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6116617.png)
![5-[(isopropyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6116626.png)
![N-({1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6116637.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6116638.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6116645.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6116656.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6116661.png)

![2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine](/img/structure/B6116667.png)

![methyl ({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B6116701.png)
![N-[2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6116705.png)
![1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B6116713.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6116721.png)
